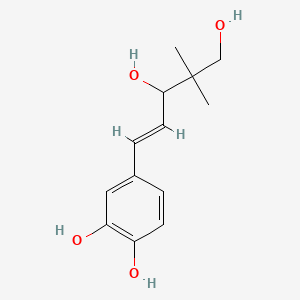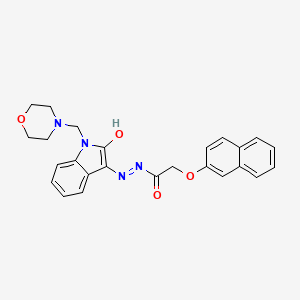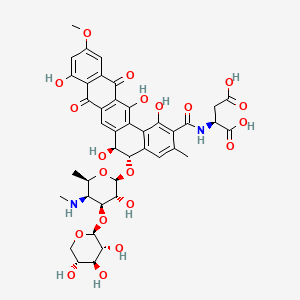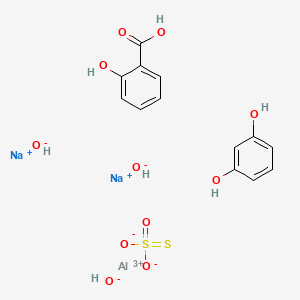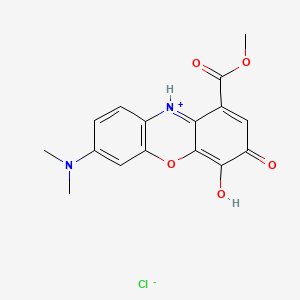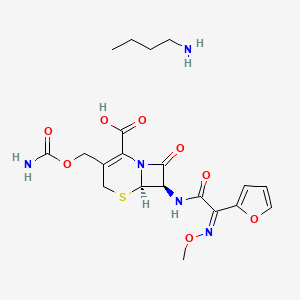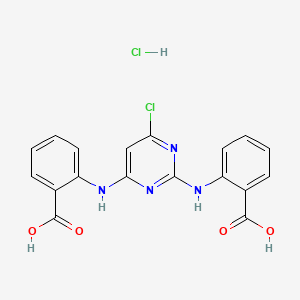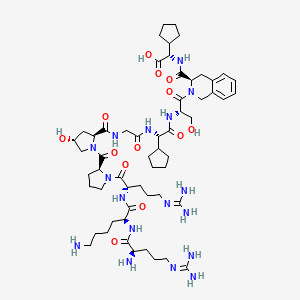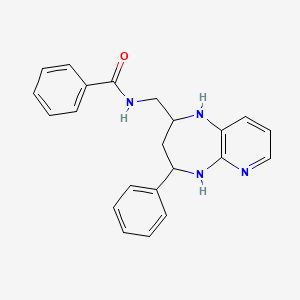
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is a synthetic organic compound It is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with appropriate reagents to introduce the butoxy, hydroxypropyl, and carboxymethyl groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and quality control measures ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-(2-hydroxyethyl)-N-(carboxymethyl)-, monosodium salt: Another derivative of glycine with similar functional groups.
Glycine, N-(3-methoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt: A compound with a methoxy group instead of a butoxy group.
Uniqueness
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is unique due to the presence of the butoxy group, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
32046-75-6 |
|---|---|
Molekularformel |
C11H20NNaO6 |
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
sodium;2-[(3-butoxy-2-hydroxypropyl)-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C11H21NO6.Na/c1-2-3-4-18-8-9(13)5-12(6-10(14)15)7-11(16)17;/h9,13H,2-8H2,1H3,(H,14,15)(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
NSPHGFIOPFZHON-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOCC(CN(CC(=O)O)CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


